3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride
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Overview
Description
3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H7NO3·HCl. It is also known as 3-hydroxy-2-methylisonicotinic acid hydrochloride. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as the oxidant and incorporation or reduction of oxygen .
Mode of Action
this compound interacts with its target enzyme by serving as a substrate. The enzyme catalyzes the chemical reaction of this compound with NAD(P)H and O2 .
Biochemical Pathways
The interaction of this compound with its target enzyme affects the Vitamin B6 metabolism pathway . The compound’s action results in the production of 2-(acetamidomethylene)succinate, NAD+, and NADP+ .
Result of Action
The molecular effect of this compound’s action is the conversion of this compound into 2-(acetamidomethylene)succinate . This reaction also results in the reduction of NAD(P)+ to NAD(P)H .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride typically involves the hydroxylation and carboxylation of 2-methylpyridine. One common method involves the reaction of 2-methylpyridine with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 3-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the free acid with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: 3-Keto-2-methylpyridine-4-carboxylic acid.
Reduction: 3-Hydroxy-2-methylpyridine-4-methanol.
Substitution: 3-Chloro-2-methylpyridine-4-carboxylic acid.
Scientific Research Applications
3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid: This compound has a formyl group at the 5-position instead of a hydrogen atom.
3-Hydroxy-2-methylpyridine: Lacks the carboxylic acid group at the 4-position.
Uniqueness
3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyridine ring, which allows for diverse chemical reactivity and potential biological activity. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and pharmaceutical applications.
Properties
IUPAC Name |
3-hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c1-4-6(9)5(7(10)11)2-3-8-4;/h2-3,9H,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQXWMUABFPBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361644-82-6 |
Source
|
Record name | 3-hydroxy-2-methylpyridine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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